Anti-Proliferative Potency Across 12 Human Cancer Cell Lines: (+)-Protolichesterinic Acid vs. Lobaric Acid, Baeomycesic Acid, and the Selective 5-LOX Inhibitor Zileuton
In a head-to-head study, (+)-protolichesterinic acid (compound 1) was tested alongside lobaric acid (2), baeomycesic acid (3), and the selective 5-LOX inhibitor zileuton (4) against 12 human cancer cell lines including pancreatic (Capan-1, Capan-2, PANC-1), breast (T47-D), prostate (PC-3), lung (NCI-H1417), ovarian (NIH:OVCAR-3), gastric (AGS), colorectal (WiDr), and leukemic (HL-60, K-562, JURKAT) lines [1]. (+)-Protolichesterinic acid exhibited the greatest inhibitory effect across all 12 lines with EC50 values of 2.4–18.1 µg/mL (7.4–55.8 µM), compared to lobaric acid at 15.2–65.5 µg/mL (33.2–143.6 µM), baeomycesic acid at 28.7–>80 µg/mL (76.8–>213.9 µM), and zileuton at 12.9–>80 µg/mL (50.4–>313.7 µM). The dual 5- and 12-LOX inhibitor protolichesterinic acid thus demonstrated 2.6–6.3-fold greater potency than the selective 5-LOX inhibitor zileuton on average, and up to 12-fold greater potency than the weak LOX inhibitor baeomycesic acid.
| Evidence Dimension | Anti-proliferative EC50 across 12 human cancer cell lines |
|---|---|
| Target Compound Data | EC50 2.4–18.1 µg/mL (7.4–55.8 µM) |
| Comparator Or Baseline | Lobaric acid: EC50 15.2–65.5 µg/mL (33.2–143.6 µM); Zileuton: EC50 12.9–>80 µg/mL (50.4–>313.7 µM); Baeomycesic acid: EC50 28.7–>80 µg/mL (76.8–>213.9 µM) |
| Quantified Difference | (+)-Protolichesterinic acid ~2.6–6.3-fold more potent than zileuton; ~6.3–12-fold more potent than baeomycesic acid; ranked most potent among 4 compounds tested across all 12 cell lines |
| Conditions | In vitro cell viability assay (Crystal violet or similar); 12 human cancer cell lines of pancreatic, breast, prostate, lung, ovarian, gastric, colorectal, and leukemic origin |
Why This Matters
Procurement of (+)-protolichesterinic acid rather than generic lipoxygenase inhibitors or other lichen metabolites is essential for achieving maximal anti-proliferative activity across diverse cancer types, as the compound consistently outperforms the selective 5-LOX clinical candidate zileuton in head-to-head testing.
- [1] Haraldsdóttir, S.; et al. Anti-proliferative effects of lichen-derived lipoxygenase inhibitors on twelve human cancer cell lines of different tissue origin in vitro. Planta Med. 2004, 70 (11), 1098–1100. DOI: 10.1055/s-2004-832657. View Source
